molecular formula C6H11NO2 B2819367 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane CAS No. 1408076-41-4

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B2819367
CAS No.: 1408076-41-4
M. Wt: 129.159
InChI Key: TWEISKJFQUHRBG-ZLUOBGJFSA-N
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Description

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its bicyclic framework.

Mechanism of Action

Target of Action

The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a key component in the synthesis of tropane alkaloids . Tropane alkaloids are a family of compounds that display a wide array of interesting biological activities . They are known to interact with various targets in the body, including neurotransmitter receptors and ion channels .

Mode of Action

The exact mode of action of 8-Hydroxy-6-oxa-3-azabicyclo[32It is known that the compound is involved in the synthesis of tropane alkaloids , which are known to interact with their targets in a specific manner. For instance, they can bind to their targets, causing conformational changes that affect the function of these targets .

Biochemical Pathways

The this compound is involved in the synthesis of tropane alkaloids . These alkaloids are known to affect various biochemical pathways in the body. For instance, they can influence the neurotransmitter pathways by interacting with neurotransmitter receptors .

Pharmacokinetics

The pharmacokinetic properties of 8-Hydroxy-6-oxa-3-azabicyclo[32It is known that the compound is used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . This suggests that the compound may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that allow it to be utilized in these fields.

Result of Action

The result of the action of this compound is the production of tropane alkaloids . These alkaloids have various biological activities, including nematicidal activities . For instance, certain derivatives of the compound have shown good nematicidal activities against Meloidogyne incognita .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound can be affected by the presence of certain catalysts . Additionally, the compound should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents for optimal stability .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in a variety of transformations, making it a versatile intermediate in organic synthesis .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include tempo oxoammonium tetrafluoroborate for oxidation reactions and ZnBr2 for promoting rearrangement reactions . The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction can yield various 8-oxabicyclo[3.2.1]octane analogs .

Scientific Research Applications

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane has several scientific research applications:

Properties

IUPAC Name

6-oxa-3-azabicyclo[3.2.1]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEISKJFQUHRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(C2O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293110
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-23-7
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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